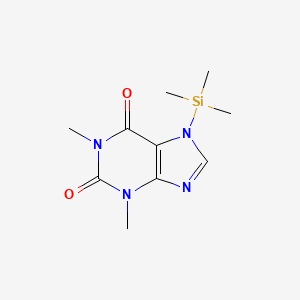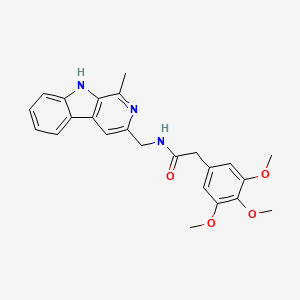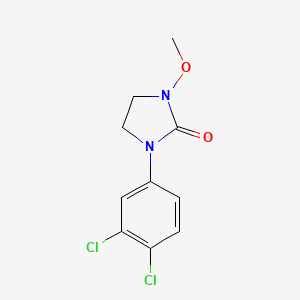
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate typically involves the esterification of 3-(isopropyl(trifluoromethyl)amino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(isopropyl(trifluoromethyl)amino)benzoic acid+ethanolacid catalystEthyl 3-(isopropyl(trifluoromethyl)amino)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-(isopropyl(trifluoromethyl)amino)benzoic acid.
Reduction: Formation of 3-(isopropyl(trifluoromethyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isopropyl group may contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Ethyl benzoate: Lacks the isopropyl and trifluoromethyl groups, resulting in different chemical and biological properties.
Isopropyl benzoate: Contains an isopropyl group but lacks the trifluoromethyl group.
Trifluoromethyl benzoate: Contains a trifluoromethyl group but lacks the isopropyl group.
Uniqueness
Ethyl 3-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both isopropyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances the compound’s potential for diverse applications in research and industry.
属性
分子式 |
C13H16F3NO2 |
|---|---|
分子量 |
275.27 g/mol |
IUPAC 名称 |
ethyl 3-[propan-2-yl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-4-19-12(18)10-6-5-7-11(8-10)17(9(2)3)13(14,15)16/h5-9H,4H2,1-3H3 |
InChI 键 |
KKMKSAROPBYIHD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)N(C(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)



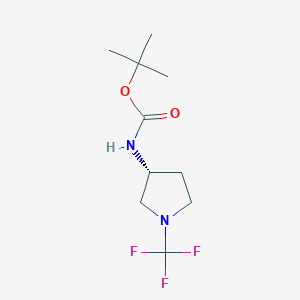


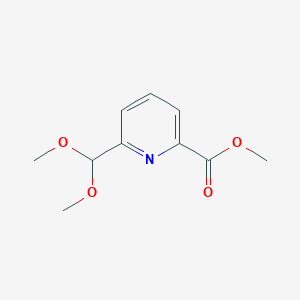
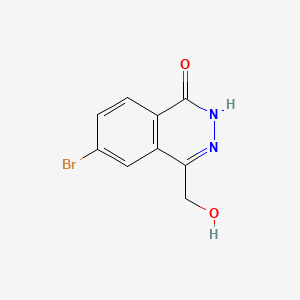
![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)
